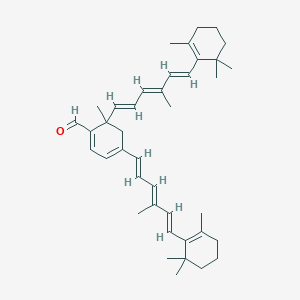
Retinal dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Retinal dimer is a compound formed from the dimerization of retinal, a derivative of vitamin A. This compound is significant in the context of retinal pigment epithelium (RPE) and is associated with various retinal degenerative diseases such as Stargardt disease, Best disease, and age-related macular degeneration (AMD) . The formation and accumulation of retinal dimers in the RPE are considered early events in the progression of these diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Retinal dimer can be synthesized through the condensation of retinal (retinaldehyde) on primary amines, forming a Schiff base. This intermediate then rearranges to a nucleophilic reactive intermediate, which subsequently attacks another retinal molecule, leading to the formation of the dimer . The reaction conditions typically involve the presence of primary amines and controlled temperatures to facilitate the condensation and rearrangement steps .
Industrial Production Methods: laboratory synthesis methods involving high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to isolate and characterize retinal dimers .
Chemical Reactions Analysis
Types of Reactions: Retinal dimer undergoes various chemical reactions, including:
Reduction: Reduction reactions involving retinal dimers are less common but can occur under specific conditions.
Substitution: Retinal dimers can participate in substitution reactions, particularly involving nucleophiles.
Common Reagents and Conditions:
Oxidation: Light exposure and the presence of oxygen are common conditions for the photooxidation of retinal dimers.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines can react with retinal dimers under appropriate conditions.
Major Products Formed:
Oxidation Products: Reactive oxygen species and other oxidative derivatives.
Reduction Products: Reduced forms of retinal dimers.
Substitution Products: Various substituted retinal derivatives.
Scientific Research Applications
Retinal dimer has several scientific research applications, including:
Mechanism of Action
The mechanism of action of retinal dimer involves its interaction with the retinal pigment epithelium (RPE). Retinal dimers form through the dimerization of retinal in the RPE, leading to the accumulation of lipofuscin, a fluorescent pigment associated with retinal degeneration . The accumulation of retinal dimers and lipofuscin in the RPE disrupts normal cellular functions, contributing to the progression of retinal diseases . Molecular targets include opsin proteins and other components of the visual cycle .
Comparison with Similar Compounds
A2E: A bisretinoid compound that accumulates in the RPE and is associated with retinal degeneration.
All-trans-retinal dimer: Another dimer of retinal that forms under similar conditions and has similar properties.
Uniqueness of Retinal Dimer: this compound is unique due to its specific formation pathway and its significant role in the early stages of retinal degeneration. Unlike other bisretinoids, this compound formation is closely linked to the visual cycle and the presence of primary amines in the RPE .
Properties
CAS No. |
193532-21-7 |
|---|---|
Molecular Formula |
C40H54O |
Molecular Weight |
550.9 g/mol |
IUPAC Name |
6-methyl-4,6-bis[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]cyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C40H54O/c1-30(19-23-36-32(3)16-12-25-38(36,5)6)14-10-18-34-21-22-35(29-41)40(9,28-34)27-11-15-31(2)20-24-37-33(4)17-13-26-39(37,7)8/h10-11,14-15,18-24,27,29H,12-13,16-17,25-26,28H2,1-9H3/b18-10+,23-19+,24-20+,27-11+,30-14+,31-15+ |
InChI Key |
JHCJKXALYCOPEL-OELGEJODSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC=C(C(C2)(C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)C=O)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC=C(C(C2)(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
![Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-](/img/structure/B12934440.png)
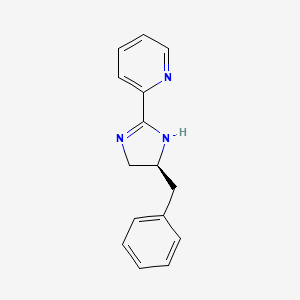
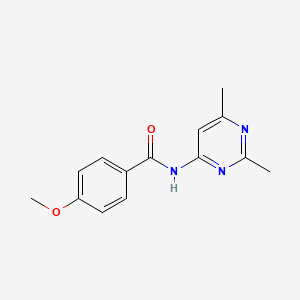
![({6-Amino-5-[(3-nitrobenzene-1-sulfonyl)amino]-4-oxo-1,4-dihydropyrimidin-2-yl}sulfanyl)acetic acid](/img/structure/B12934470.png)
![tert-Butyl (R)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12934490.png)
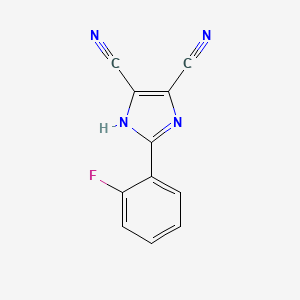

![6-(3-Bromophenyl)imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12934518.png)

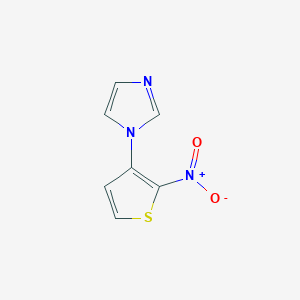
![3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one](/img/structure/B12934535.png)
![2-((6-Bromo-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12934537.png)
